2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline
Brand Name: Vulcanchem
CAS No.: 322-71-4
VCID: VC4097397
InChI: InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-5-6-12(10(7-8)18(19)20)21-11-4-2-1-3-9(11)17/h1-7H,17H2
SMILES: C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C13H9F3N2O2S
Molecular Weight: 314.28 g/mol

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline

CAS No.: 322-71-4

Cat. No.: VC4097397

Molecular Formula: C13H9F3N2O2S

Molecular Weight: 314.28 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline - 322-71-4

Specification

CAS No. 322-71-4
Molecular Formula C13H9F3N2O2S
Molecular Weight 314.28 g/mol
IUPAC Name 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylaniline
Standard InChI InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-5-6-12(10(7-8)18(19)20)21-11-4-2-1-3-9(11)17/h1-7H,17H2
Standard InChI Key RWSBANZPGBSQRS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Physicochemical Properties

The compound’s molecular formula is C₁₃H₉F₃N₂O₂S, with the following key properties :

PropertyValue
Molecular Weight314.283 g/mol
Density1.48 g/cm³
Boiling Point376.1°C at 760 mmHg
Refractive Index1.62
Flash Point181.2°C
Vapor Pressure7.43 × 10⁻⁶ mmHg at 25°C

The nitro and trifluoromethyl groups enhance thermal stability, as evidenced by the high boiling point. The sulfanyl (-S-) bridge contributes to its polarizability, influencing solubility in organic solvents like acetonitrile and toluene .

Synthesis Methods

Intermediate Preparation

The synthesis often begins with 2-nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7), a precursor prepared via nitration and trifluoromethylation of benzaldehyde derivatives. Key steps include :

  • Aldoxime Formation: Reacting 2-nitro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in aqueous base yields the corresponding aldoxime.

  • Cyclization: The aldoxime undergoes acetylation and catalytic cyclization using nickel-based catalysts (e.g., nickel acetate/Raney nickel) to form nitrile intermediates.

Sulfanylaniline Derivatization

The final step involves nucleophilic aromatic substitution (SNAr) between 2-nitro-4-(trifluoromethyl)halobenzene and aniline derivatives in the presence of a sulfur source. For example :
C6H3(NO2)(CF3)X+HS-C6H4NH2C6H3(NO2)(CF3)S-C6H4NH2+HX\text{C}_6\text{H}_3(\text{NO}_2)(\text{CF}_3)\text{X} + \text{HS-C}_6\text{H}_4\text{NH}_2 \rightarrow \text{C}_6\text{H}_3(\text{NO}_2)(\text{CF}_3)\text{S-C}_6\text{H}_4\text{NH}_2 + \text{HX}
(X = Cl, Br; solvent = DMSO, 80–90°C, yield: ~82%)

Biological Activity and Applications

Anticancer Prospects

Nitroaryl sulfides demonstrate cytotoxicity via apoptosis induction. For instance, 5-nitrothiophene-derived sulfonamides show IC₅₀ values of 0.5–4.5 µM against HCT-116 and HeLa cells . The trifluoromethyl group enhances metabolic stability, a feature critical for drug candidates .

Agrochemistry

Nitro- and trifluoromethyl-substituted compounds are employed in herbicide synthesis. Isoxaflutole, a commercial herbicide, shares structural motifs with 322-71-4, highlighting its potential as a scaffold for agrochemical development .

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